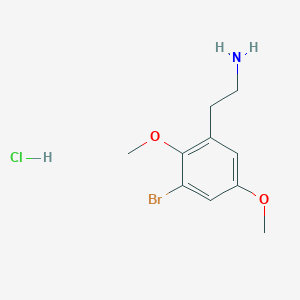
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H15BrClNO2 and its molecular weight is 296.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function and response.
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, and their metabolites are excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
生化学分析
Biochemical Properties
It is known to interact with serotonin receptors . It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .
Cellular Effects
Its interaction with serotonin receptors suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride involves binding interactions with biomolecules, specifically serotonin receptors . It acts as a partial agonist at these receptors, which can lead to changes in gene expression .
Dosage Effects in Animal Models
It is known that doses in the range of 20 to 40 mg produce LSD-like hallucinations .
生物活性
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a compound belonging to the phenethylamine class, characterized by its unique brominated and methoxy-substituted aromatic structure. This compound has garnered attention for its potential biological activity, particularly in neuroscience and pharmacology. Its interactions with neurotransmitter systems suggest possible applications in mood modulation and psychopharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN·HCl, with a molecular weight of approximately 296.59 g/mol. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, modulating receptor activity and influencing neurotransmitter release pathways, including cyclic adenosine monophosphate (cAMP) signaling. Additionally, it may exhibit dopaminergic effects, impacting mood and perception through interactions with dopamine receptors.
Biological Activity Overview
The compound's biological activities can be categorized as follows:
- Serotonergic Activity : It interacts with serotonin receptors, potentially influencing mood and perception.
- Dopaminergic Effects : Preliminary studies suggest involvement in dopaminergic pathways.
- Psychoactive Properties : Similar to other phenethylamines, it may exhibit psychoactive effects that warrant further investigation for therapeutic applications .
Research Findings and Case Studies
Recent studies have explored the pharmacological properties of this compound:
- Neuroscience Research : Research indicates that compounds with similar structures often exhibit psychoactive properties. For instance, studies on related phenethylamines have shown varying degrees of serotonergic activity, suggesting potential therapeutic implications for mood disorders.
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to modulate serotonin levels in synaptic clefts, which is critical for understanding its potential antidepressant effects .
- Psychoactive Substance Investigations : As a new psychoactive substance (NPS), this compound has been analyzed for its safety profile and potential for abuse. Studies have highlighted its structural similarities to other known psychoactive substances, raising concerns about its recreational use .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQZVGKIZRLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














